BRD4 Bromodomain Binding Affinity of 4-bromo-N,2-dimethylbenzamide Versus High-Potency Benzamide-Derived BRD2/BRD4 Inhibitors
4-bromo-N,2-dimethylbenzamide exhibits measurable binding to the BRD4 bromodomain with an IC50 of 1.26 μM (1260 nM) as determined by fluorescence anisotropy assay, representing a validated hit-level activity suitable for fragment-based or scaffold-hopping campaigns [1]. In contrast, optimized benzamide-derived BRD2/BRD4 inhibitors such as CHEMBL4752543 achieve sub-20 nM potency (IC50 = 18 nM for BRD2 BD2 and 19 nM for BRD4 BD1), demonstrating that 4-bromo-N,2-dimethylbenzamide occupies a distinct position on the potency spectrum—providing sufficient on-target activity for hit validation and initial SAR exploration without the complexity of a fully optimized lead scaffold [2]. This intermediate potency profile makes the compound particularly valuable for early-stage target validation and fragment elaboration studies where nanomolar potency would prematurely limit the ability to observe SAR trends from subsequent modifications.
| Evidence Dimension | BRD4 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.26 μM (1260 nM) |
| Comparator Or Baseline | CHEMBL4752543 (optimized benzamide-derived BRD2/BRD4 inhibitor): IC50 = 19 nM for BRD4 BD1 |
| Quantified Difference | Approximately 66-fold lower potency for target compound |
| Conditions | BRD4 inhibition assessed by fluorescence anisotropy measuring inhibition of Alexa Fluor 488 binding after 60 minutes; comparator assessed by TR-FRET assay after 15-minute preincubation followed by peptide addition |
Why This Matters
For researchers conducting fragment-based screening or scaffold diversification, a 1.26 μM hit provides an optimal starting point—sufficient on-target activity to validate binding without the synthetic complexity or IP constraints of advanced lead compounds, enabling efficient SAR exploration and property optimization.
- [1] BindingDB BDBM50397669, CHEMBL2181818. Affinity Data: IC50 = 1.26E+3 nM for BRD4 assessed as inhibition of Alexa Fluor 488 binding after 60 mins by fluorescence anisotropic analysis. GlaxoSmithKline, curated by ChEMBL. View Source
- [2] BindingDB BDBM50556167, CHEMBL4752543. Affinity Data: IC50 = 19 nM for BRD4 BD1 inhibition measured by TR-FRET assay. Lanzhou University, curated by ChEMBL. View Source
